molecular formula C6H7LiO B14289455 lithium;3,4-dimethyl-2H-furan-2-ide CAS No. 140463-91-8

lithium;3,4-dimethyl-2H-furan-2-ide

Katalognummer: B14289455
CAS-Nummer: 140463-91-8
Molekulargewicht: 102.1 g/mol
InChI-Schlüssel: PMAYFMNVVHSYLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;3,4-dimethyl-2H-furan-2-ide is an organolithium compound with the molecular formula C₆H₇LiO It is a derivative of furan, a heterocyclic aromatic organic compound, and is characterized by the presence of lithium and two methyl groups attached to the furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lithium;3,4-dimethyl-2H-furan-2-ide can be synthesized through the lithiation of 3,4-dimethylfuran. The process typically involves the reaction of 3,4-dimethylfuran with a strong base such as n-butyllithium in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;3,4-dimethyl-2H-furan-2-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the compound into different furan-based products.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of alkylated or acylated furan compounds.

Wissenschaftliche Forschungsanwendungen

Lithium;3,4-dimethyl-2H-furan-2-ide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism of action of lithium;3,4-dimethyl-2H-furan-2-ide involves its reactivity as an organolithium compound. The lithium atom acts as a nucleophile, facilitating various chemical transformations. The compound can interact with electrophilic centers in other molecules, leading to the formation of new bonds and the generation of diverse products. The specific molecular targets and pathways depend on the nature of the reactions and the compounds involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lithium;3,4-dimethoxybenzoate: Another organolithium compound with similar reactivity but different functional groups.

    Lithium;3,4-dimethyl-2-furanyl: A closely related compound with slight structural variations.

Uniqueness

Lithium;3,4-dimethyl-2H-furan-2-ide is unique due to its specific substitution pattern on the furan ring, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

140463-91-8

Molekularformel

C6H7LiO

Molekulargewicht

102.1 g/mol

IUPAC-Name

lithium;3,4-dimethyl-2H-furan-2-ide

InChI

InChI=1S/C6H7O.Li/c1-5-3-7-4-6(5)2;/h3H,1-2H3;/q-1;+1

InChI-Schlüssel

PMAYFMNVVHSYLP-UHFFFAOYSA-N

Kanonische SMILES

[Li+].CC1=CO[C-]=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.